molecular formula C18H26N2O3 B2424352 Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate CAS No. 2253638-80-9

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate

Cat. No.: B2424352
CAS No.: 2253638-80-9
M. Wt: 318.417
InChI Key: YPNQRPMAAGAVFV-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate is a complex organic compound with the molecular formula C18H26N2O3. It is known for its unique bicyclic structure, which includes an oxa-diazabicyclo nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxa-diazabicyclo nonane ring system.

    Introduction of the tert-butyl ester group: This is achieved through esterification reactions using tert-butyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl bromoacetate

Uniqueness

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired.

Properties

IUPAC Name

tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)22-17(21)20-15-9-10-16(23-20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNQRPMAAGAVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(O1)CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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